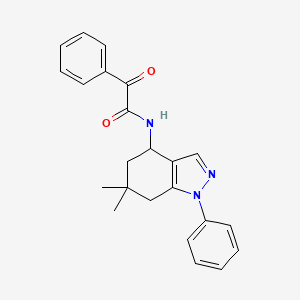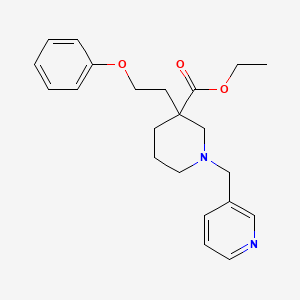![molecular formula C28H21N3O4 B6040735 5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione](/img/structure/B6040735.png)
5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that combines indole, benzoyl, and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative, followed by the introduction of the benzoyl group. The final steps involve the formation of the pyrimidine ring and the hydroxylation at the 6-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione is unique due to its combination of indole, benzoyl, and pyrimidine moieties, which confer specific chemical and biological properties not found in simpler compounds like dichloroanilines. This uniqueness makes it a valuable compound for various advanced applications in research and industry.
Eigenschaften
IUPAC Name |
5-[(Z)-(2-benzoylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O4/c1-16-12-13-19(14-17(16)2)31-27(34)22(26(33)30-28(31)35)15-21-20-10-6-7-11-23(20)29-24(21)25(32)18-8-4-3-5-9-18/h3-15,34H,1-2H3,(H,30,33,35)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQLDXMVMUTCLJ-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C4=CC=CC=C4N=C3C(=O)C5=CC=CC=C5)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C4=CC=CC=C4N=C3C(=O)C5=CC=CC=C5)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6040658.png)
![methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6040670.png)
![2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6040675.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6040680.png)
![3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6040685.png)
![2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide](/img/structure/B6040702.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B6040709.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B6040719.png)

![2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6040731.png)

![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6040774.png)

